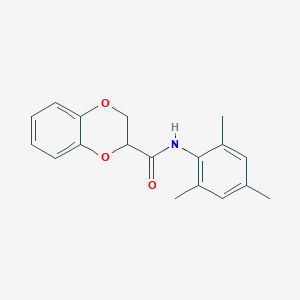

N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Description

N-(2,4,6-Trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a synthetic organic compound featuring a 2,3-dihydro-1,4-benzodioxine core substituted with a carboxamide group at the 3-position. The carboxamide nitrogen is further linked to a 2,4,6-trimethylphenyl group.

Properties

IUPAC Name |

N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-11-8-12(2)17(13(3)9-11)19-18(20)16-10-21-14-6-4-5-7-15(14)22-16/h4-9,16H,10H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRWVDUSJVEWBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2COC3=CC=CC=C3O2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as paraformaldehyde and chlorotrimethylsilane, are often employed to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic protocols to ensure high yield and purity. Techniques such as microwave irradiation and the use of protective groups can enhance the efficiency of the synthesis process. The critical steps include the formation of the benzodioxine core and the subsequent attachment of the carboxamide moiety .

Chemical Reactions Analysis

Types of Reactions

N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.

Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity.

Substitution: Common in organic chemistry, substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies on its molecular pathways can reveal insights into its biological and therapeutic potential .

Comparison with Similar Compounds

Key Structural Features and Variations

The table below compares the target compound with structurally related analogs, emphasizing substituent differences and their implications:

*Calculated based on molecular formula.

Analysis of Substituent Effects

The trifluorophenyl substituent in ’s compound introduces electronegative fluorine atoms, likely improving metabolic stability and target binding affinity in antiparasitic applications .

Therapeutic Potential: ’s benzothiophene-benzoxazine derivative demonstrates explicit use in heartworm treatment, suggesting that benzodioxine carboxamides with heterocyclic extensions (e.g., benzothiophene) may exhibit enhanced bioactivity . The bromophenyl-thiazole substituent in ’s compound highlights the exploration of halogenated aromatic systems, which are common in drug design for their steric and electronic effects .

Research Limitations: ’s compound is explicitly marked for research use only, underscoring the need for further validation before therapeutic application . No direct pharmacological data are available for the target compound, necessitating comparative inferences based on structural analogs.

Biological Activity

N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a synthetic organic compound with potential biological activity. Its unique structure, featuring a benzodioxine ring and carboxamide functional group, suggests diverse interactions with biological systems. This article reviews the compound's synthesis, biological activities, and potential therapeutic applications based on available research findings.

Synthesis

The synthesis of N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves the reaction of 2,4,6-trimethylaniline with suitable reagents. A common method includes the use of formic acid under controlled conditions to achieve the desired transformation. This compound can also be produced industrially through optimized synthetic routes aimed at maximizing yield and purity.

The mechanism of action for compounds like N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves interactions with specific molecular targets. These interactions can modulate biochemical pathways associated with cell growth and apoptosis. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activity.

Case Studies

While specific case studies on N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide remain sparse in literature:

-

Related Compound Studies : Investigations into related dioxine derivatives have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth. These studies provide a framework for hypothesizing the potential effects of N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide.

Compound Name Cell Line IC50 (µM) Effect 3-Hexyl Benzamide HCT-116 0.07 Significant inhibition Gallic Acid HCT-116 0.05 Strong inhibition Doxorubicin HCT-116 0.001 Positive control - Pharmacological Studies : Preliminary pharmacological evaluations suggest that compounds with similar structures may exhibit anti-inflammatory and analgesic properties. These effects could be attributed to their ability to interfere with inflammatory cytokines and pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.